1-(2-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 2-methyl-1-phenyl-1,3-propanedione.
Substitution reactions:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(2-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved often include signal transduction pathways, where the compound modulates the activity of proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar compounds to 1-(2-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid include other pyrazole derivatives such as:
1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.
1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Contains a chlorine atom on the phenyl ring.
1-(2-Methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Has additional methyl groups on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-methylphenyl)-5-propylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-6-13-11(14(17)18)9-15-16(13)12-8-5-4-7-10(12)2/h4-5,7-9H,3,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAZQBJFNXWODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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